molecular formula C20H21ClN4O B4395528 1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine

1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine

Cat. No. B4395528
M. Wt: 368.9 g/mol
InChI Key: HZEJBPVBKKXVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine, also known as Cmpd-1, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit a wide range of biological activities. In

Scientific Research Applications

1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. In addition, this compound has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and glycogen synthase kinase-3β (GSK-3β). These enzymes are involved in various cellular processes, and their inhibition has been linked to the treatment of several diseases.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the inhibition of COX-2 and GSK-3β. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 by this compound has been shown to reduce inflammation in various animal models. GSK-3β is an enzyme that is involved in the regulation of several cellular processes, including cell proliferation and apoptosis. Inhibition of GSK-3β by this compound has been linked to the anti-tumor and anti-cancer activities of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, induce apoptosis, and inhibit angiogenesis. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. These effects are believed to be mediated by the inhibition of COX-2 and GSK-3β.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied and has been found to exhibit reproducible biological activities. In addition, this compound has been shown to be relatively stable and can be stored for long periods of time. However, there are also limitations to using this compound in lab experiments. It has been reported to have poor solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

For the study of 1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine include further investigation of its mechanism of action and exploration of its potential as a therapeutic agent in other diseases.

properties

IUPAC Name

2-(4-chlorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c21-16-6-8-17(9-7-16)25-20(22)19(15-4-2-1-3-5-15)18(23-25)14-24-10-12-26-13-11-24/h1-9H,10-14,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEJBPVBKKXVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NN(C(=C2C3=CC=CC=C3)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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